molecular formula C12H13N5O3 B3006299 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1797145-93-7

6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3006299
CAS No.: 1797145-93-7
M. Wt: 275.268
InChI Key: NQJVLBXXVYLLLT-UHFFFAOYSA-N
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Description

6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H13N5O3 and its molecular weight is 275.268. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Fused Heterobicycles

Research demonstrates the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. The study highlights the potential of these compounds for further pharmacological evaluation due to their unique structural features (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Cycloaddition Reactions for Synthesis of Pyridazines

Another application involves [4+2]-cycloaddition of tetrazines with alkenes to prepare a range of 1,4-dihydropyridazines and pyridazines. This method emphasizes the chemical versatility and reactivity of tetrazine derivatives for synthesizing complex heterocyclic compounds (Rusinov et al., 2000).

Cyclization Reactions for Heterocycle Formation

Functionalization and cyclization reactions of pyrazole carboxylic acids to form pyrazolo[3,4-d]pyridazines demonstrate another application area. These reactions highlight the utility of pyrazole derivatives in constructing pyridazine rings, which are common in many bioactive molecules (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Development of Tyk2 Inhibitors

Research into the identification of imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active Tyk2 JH2 inhibitors showcases the therapeutic application potentials of such compounds in treating autoimmune diseases (Liu et al., 2019).

Antimicrobial Bioactivity Studies

Synthesis and biological evaluation of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been conducted, indicating that certain derivatives exhibit significant antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (Othman & Hussein, 2020).

Properties

IUPAC Name

6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c18-11-2-1-10(15-16-11)12(19)14-8-5-13-17(6-8)9-3-4-20-7-9/h1-2,5-6,9H,3-4,7H2,(H,14,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJVLBXXVYLLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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